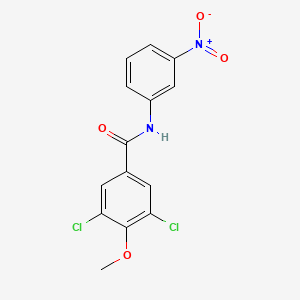
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine, also known as BRCPA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrrole and is synthesized through a specific method. The purpose of
Mécanisme D'action
The mechanism of action of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is not fully understood. However, studies have shown that it can inhibit the activity of certain proteins and enzymes, such as kinases and phosphatases. This inhibition can lead to a disruption of various biological processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine in lab experiments is its potency. It has been shown to be highly effective in inhibiting the activity of various proteins and enzymes. Additionally, this compound is relatively easy to synthesize, making it a readily available tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It is essential to use caution when handling this compound and to follow strict safety protocols.
Orientations Futures
There are several future directions for research involving (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, researchers are exploring the possibility of using this compound to target specific proteins and enzymes involved in various diseases, such as Alzheimer's disease and diabetes. Finally, there is a growing interest in developing new methods for synthesizing this compound and other pyrrole derivatives, which could lead to the discovery of new compounds with unique biological properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. Its potent anticancer properties and ability to inhibit the activity of various proteins and enzymes make it a valuable tool for studying various biological processes. While there are potential limitations to using this compound in lab experiments, its ease of synthesis and potency make it a valuable tool for researchers. Looking to the future, there is a growing interest in exploring the potential therapeutic applications of this compound and developing new methods for synthesizing pyrrole derivatives.
Méthodes De Synthèse
The synthesis of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is achieved through a reaction between 4-bromo-3-chloroaniline and pyrrole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine has been widely used in scientific research as a tool to study various biological processes. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been used to study the mechanism of action of various proteins and enzymes, including kinases and phosphatases.
Propriétés
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-1-(1H-pyrrol-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-4-3-8(6-11(10)13)15-7-9-2-1-5-14-9/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKXEAIHILMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)

![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)
![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)
